molecular formula C19H20FNO5S B11090235 Ethyl 5-acetyl-2-{[2-(4-fluorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-{[2-(4-fluorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11090235
M. Wt: 393.4 g/mol
InChI Key: BBPQUHIDGLMQMJ-UHFFFAOYSA-N
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Description

ETHYL 5-ACETYL-2-[2-(4-FLUOROPHENOXY)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound with a complex structure It belongs to the thiophene family, which is known for its aromatic properties and presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ACETYL-2-[2-(4-FLUOROPHENOXY)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur-containing reagents and appropriate carbon sources.

    Introduction of Functional Groups: The acetyl, fluorophenoxy, and propanamido groups are introduced through a series of substitution and coupling reactions. For example, the acetyl group can be added via Friedel-Crafts acylation, while the fluorophenoxy group can be introduced using nucleophilic aromatic substitution.

    Esterification: The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ACETYL-2-[2-(4-FLUOROPHENOXY)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

ETHYL 5-ACETYL-2-[2-(4-FLUOROPHENOXY)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: Its unique structure makes it a candidate for the development of organic electronic materials, such as organic semiconductors.

    Biological Studies: It can be used to study the interaction of thiophene derivatives with biological systems, providing insights into their potential therapeutic effects.

Mechanism of Action

The mechanism of action of ETHYL 5-ACETYL-2-[2-(4-FLUOROPHENOXY)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5-ACETYL-2-[2-(4-FLUOROPHENOXY)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenoxy group, in particular, can significantly influence its reactivity and interaction with biological targets compared to other similar compounds.

Properties

Molecular Formula

C19H20FNO5S

Molecular Weight

393.4 g/mol

IUPAC Name

ethyl 5-acetyl-2-[2-(4-fluorophenoxy)propanoylamino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C19H20FNO5S/c1-5-25-19(24)15-10(2)16(11(3)22)27-18(15)21-17(23)12(4)26-14-8-6-13(20)7-9-14/h6-9,12H,5H2,1-4H3,(H,21,23)

InChI Key

BBPQUHIDGLMQMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C(C)OC2=CC=C(C=C2)F

Origin of Product

United States

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